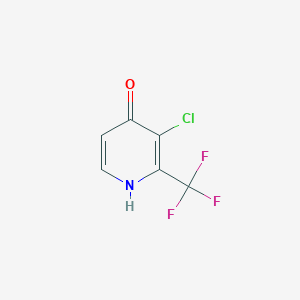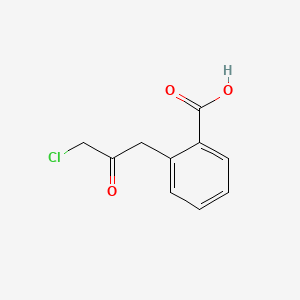
1-(2-Carboxyphenyl)-3-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Carboxyphenyl)-3-chloropropan-2-one is an organic compound that features a carboxylic acid group and a chlorinated ketone. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Carboxyphenyl)-3-chloropropan-2-one typically involves the reaction of 2-carboxybenzaldehyde with chloroacetone under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the aldehyde group of 2-carboxybenzaldehyde reacts with the chloroacetone to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Carboxyphenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or thioethers, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Carboxyphenyl)-3-chloropropan-2-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Carboxyphenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the chlorinated ketone can participate in nucleophilic addition and substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Carboxyphenyl)iminodiacetate: Similar structure with an iminodiacetate group instead of a chlorinated ketone.
2-Carboxyphenyl diselenide: Contains a diselenide group instead of a chlorinated ketone.
2-Carboxyphenyl selenide: Contains a selenide group instead of a chlorinated ketone.
Uniqueness
1-(2-Carboxyphenyl)-3-chloropropan-2-one is unique due to its combination of a carboxylic acid group and a chlorinated ketone. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C10H9ClO3 |
|---|---|
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
2-(3-chloro-2-oxopropyl)benzoic acid |
InChI |
InChI=1S/C10H9ClO3/c11-6-8(12)5-7-3-1-2-4-9(7)10(13)14/h1-4H,5-6H2,(H,13,14) |
Clave InChI |
WAKORQYYBIFNLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(=O)CCl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


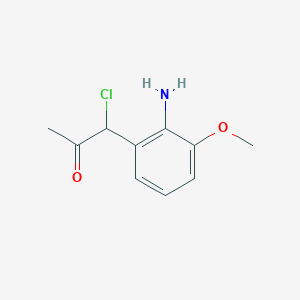

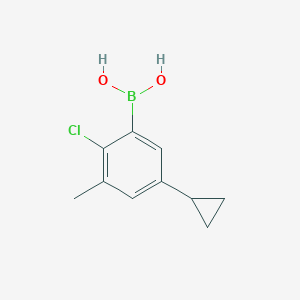
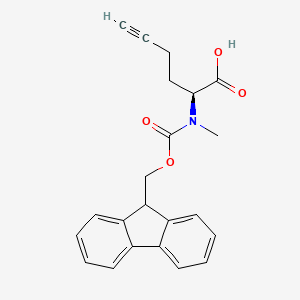
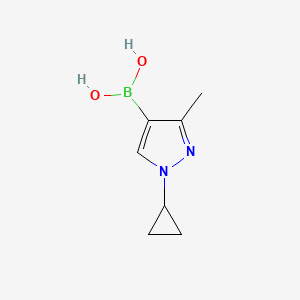

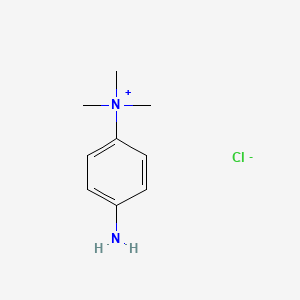


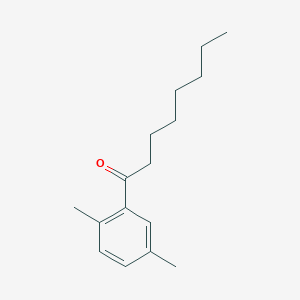

![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-nitro-3,4-dihydro-2H-quinoline](/img/structure/B14071838.png)
